molecular formula C19H28O7 B13862023 Propofol Glucuronide-d17 Methyl Ester

Propofol Glucuronide-d17 Methyl Ester

Cat. No.: B13862023
M. Wt: 385.5 g/mol
InChI Key: WYGDARKRJVGPEA-VLJLQISISA-N
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Description

Propofol Glucuronide-d17 Methyl Ester (PG-d17 ME) is a stable isotope-labeled metabolite of propofol, a widely used intravenous anesthetic. Its molecular formula is C₁₉H₁₁D₁₇O₇, with a molecular weight of 385.53 g/mol, and it is characterized by 17 deuterium atoms replacing hydrogen at specific positions . PG-d17 ME is synthesized to serve as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), where deuterium labeling minimizes isotopic interference and enhances quantification accuracy . The compound is supplied as a neat solid with >95% purity (HPLC) and stored at +4°C for stability .

PG-d17 ME is critical in pharmacokinetic and forensic studies, enabling precise detection of propofol metabolites in biological matrices like urine and plasma. Its methyl ester group improves lipophilicity, facilitating efficient extraction during sample preparation .

Properties

Molecular Formula

C19H28O7

Molecular Weight

385.5 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C19H28O7/c1-9(2)11-7-6-8-12(10(3)4)16(11)25-19-15(22)13(20)14(21)17(26-19)18(23)24-5/h6-10,13-15,17,19-22H,1-5H3/t13-,14-,15+,17-,19+/m0/s1/i1D3,2D3,3D3,4D3,6D,7D,8D,9D,10D

InChI Key

WYGDARKRJVGPEA-VLJLQISISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)OC)O)O)O

Origin of Product

United States

Preparation Methods

The preparation of Propofol Glucuronide-d17 Methyl Ester involves synthetic routes that typically include the esterification of Propofol Glucuronide with deuterated methanol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the incorporation of deuterium atoms

Chemical Reactions Analysis

Propofol Glucuronide-d17 Methyl Ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Propofol Glucuronide-d17 Methyl Ester is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Propofol Glucuronide-d17 Methyl Ester involves its role as a precursor to Propofol Glucuronide. Propofol itself acts by positively modulating the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors . This modulation leads to sedation and anesthesia. The labeled compound helps in tracing and studying these pathways in detail.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and functional differences between PG-d17 ME and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Primary Use
Propofol Glucuronide-d17 Methyl Ester C₁₉H₁₁D₁₇O₇ 385.53 Methyl ester, 17 deuteriums, high purity (>95%) Internal standard for LC-MS/GC-MS metabolite quantification
Propofol-d17 β-D-Glucuronide C₁₈H₉D₁₇O₇ 371.5 Free acid form, lacks methyl ester Pharmacokinetic studies, deuterated reference for unesterified metabolites
2',3',4'-Tri-O-benzoyl PG-d17 ME C₄₀H₂₃D₁₇O₁₀ 697.84 Benzoyl-protected hydroxyl groups, synthetic intermediate Precursor in glucuronide synthesis for chemical stability
Propofol β-D-Glucuronide Lithium Salt C₁₈H₂₅LiO₇ 360.33 Lithium salt form, non-deuterated Calibration standard in non-deuterated assays

Key Differentiators

  • Deuterium Labeling: PG-d17 ME and Propofol-d17 β-D-Glucuronide incorporate deuterium to reduce hydrogen/deuterium exchange during MS analysis, improving signal resolution compared to non-deuterated variants like the lithium salt .
  • Esterification : The methyl ester group in PG-d17 ME enhances lipophilicity, optimizing extraction efficiency in solid-phase extraction (SPE) protocols. In contrast, the free acid form (Propofol-d17 β-D-Glucuronide) may require ion-pairing reagents for LC-MS analysis .
  • Synthetic Utility : The Tri-O-benzoyl derivative serves as a protected intermediate in glucuronide synthesis, enabling controlled deprotection to yield PG-d17 ME. This contrasts with PG-d17 ME’s direct application in analytical workflows .

Analytical Performance

  • Sensitivity : PG-d17 ME demonstrates superior sensitivity in quantifying trace propofol metabolites due to its isotopic purity and stability. For example, studies using PG-d17 ME achieved detection limits of <1 ng/mL in urine .
  • Cross-Reactivity: Unlike non-deuterated glucuronides (e.g., lithium salt), PG-d17 ME avoids cross-talk in MS detectors, critical for multiplexed assays .

Commercial Availability

PG-d17 ME is supplied by Toronto Research Chemicals (TRC) and distributed globally via partners like Wuhan Amyjet Scientific (China) and Santa Cruz Biotechnology (USA). Its catalog number is TRC-P829812, with pricing ~$606/0.5 mg . Comparatively, the Tri-O-benzoyl variant (TRC-T768007) is priced higher (~$1,500/mg) due to synthetic complexity .

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